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molecular formula C11H10O2 B8806537 8-Methoxynaphthalen-2-ol

8-Methoxynaphthalen-2-ol

Cat. No. B8806537
M. Wt: 174.20 g/mol
InChI Key: LFMGCWSDJADOQF-UHFFFAOYSA-N
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Patent
US07001900B2

Procedure details

Bromocatecholborane (4.18 g, 21 mmol) is added to a solution of 1,7-dimethoxynaphthalene (1.97 g, 10.5 mmol) in dichloroethane (20 mL). The resulting solution is heated to reflux for 72 hours, allowed to cool and then poured into 1N HCl. The resulting mixture is extracted three times with CH2Cl2. The combined organic layers are dried (Na2SO4), filtered and concentrated to dryness. The product is purified by three columns (step gradient of 50–60–70% CH2Cl2 in hexanes) to give 8-methoxy-2-hydroxy naphthalene as a gummy solid (92% pure, 633 mg, 35%). 1H NMR (300 MHz, CDCl3) δ 7.72, 7.55, 7.36, 7.20, 7.11, 6.79, 5.02, 3.97.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]C)[CH:11]=2)[CH:6]=[CH:5][CH:4]=1.Cl>ClC(Cl)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([OH:13])[CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
COC1=CC=CC2=CC=C(C=C12)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The product is purified by three columns (step gradient of 50–60–70% CH2Cl2 in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=CC(=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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